![molecular formula C12H8IN3O2S B12274801 5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine CAS No. 1001414-03-4](/img/structure/B12274801.png)
5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
5-(Benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The synthetic routes for pyrrolopyrazine derivatives often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may involve the use of palladium or copper-catalyzed cross-coupling reactions, which are efficient for forming carbon-carbon and carbon-heteroatom bonds .
Chemical Reactions Analysis
5-(Benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents and conditions used in these reactions include palladium or copper catalysts, strong bases, and specific solvents. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
5-(Benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it targets FGFRs, which play a crucial role in various biological processes, including tissue development, angiogenesis, and tissue regeneration . The compound’s structure allows it to bind to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cancer progression .
Comparison with Similar Compounds
5-(Benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Known for its different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent kinase inhibitory activity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-(benzenesulfonyl)-7-iodopyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2S/c13-10-8-16(12-11(10)14-6-7-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSOTQVIIGPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224629 | |
| Record name | 7-Iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001414-03-4 | |
| Record name | 7-Iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001414-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)

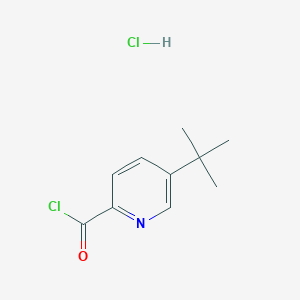
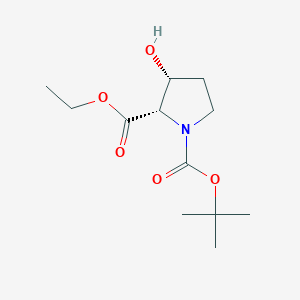
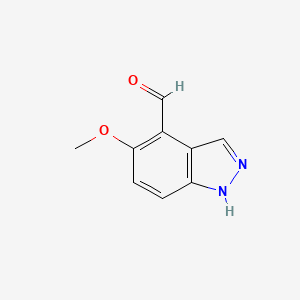
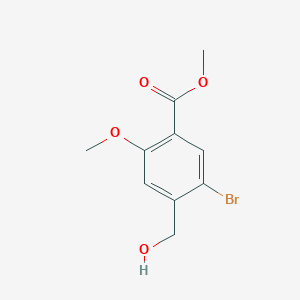
![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)
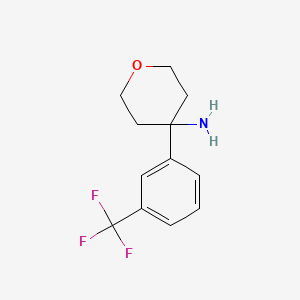
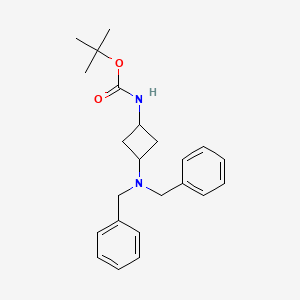
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)
